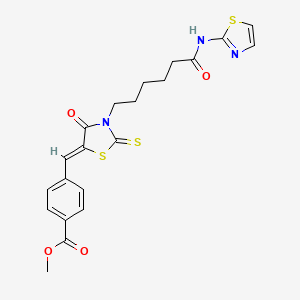![molecular formula C16H9ClF3N5O2 B2798043 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline CAS No. 343372-40-7](/img/structure/B2798043.png)
2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline” has a CAS Number of 343372-40-7 . It has a molecular weight of 395.73 and its IUPAC name is 4-chloro-3-nitrobenzaldehyde [3-(trifluoromethyl)-2-quinoxalinyl]hydrazone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C16H9ClF3N5O2/c17-10-6-5-9 (7-13 (10)25 (26)27)8-21-24-15-14 (16 (18,19)20)22-11-3-1-2-4-12 (11)23-15/h1-8H, (H,23,24)/b21-8+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.科学的研究の応用
Synthesis and Derivative Formation
Research into compounds structurally related to 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline focuses on synthesizing novel heterocyclic compounds, exploring their chemical reactions, and assessing their biological activities. For example, the synthesis of indoloquinolones, triazoloindoloquinolines, and their derivatives involves hydrazinylquinolines as key intermediates. These processes yield compounds with potential for further chemical manipulation and evaluation of their biological properties (Mulwad & Lohar, 2003).
Antibacterial Properties
Some derivatives synthesized from hydrazinylquinoxalines have been investigated for their antibacterial properties. The research aims to discover new antibacterial agents that could be effective against bacterial strains resistant to existing antibiotics. For instance, compounds synthesized from 2-hydrazinyl-3-methyl-6-nitroquinoxaline exhibited promising antibacterial properties, demonstrating the potential of such derivatives in formulating new antibacterial compounds (Taiwo, Obafemi, & Akinpelu, 2021).
Corrosion Inhibition
Quinoxaline derivatives have also been studied for their application as corrosion inhibitors. Quantum chemical calculations based on Density Functional Theory (DFT) help determine the relationship between the molecular structure of quinoxalines and their efficiency in inhibiting copper corrosion in nitric acid media. Such studies are essential for developing more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014).
Synthesis of Fused Quinoxalines
The chemical modification of hydrazinylquinoxalines leads to the synthesis of a wide range of quinoxaline derivatives with potential cytotoxic activity. These compounds are synthesized through various chemical reactions, including nitration, diazotation, and condensation with hydrazine hydrate, to produce fused quinoxalines. Such derivatives are evaluated for cytotoxicity, contributing to the development of potential therapeutic agents (Monge et al., 1994).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N5O2/c17-10-6-5-9(7-13(10)25(26)27)8-21-24-15-14(16(18,19)20)22-11-3-1-2-4-12(11)23-15/h1-8H,(H,23,24)/b21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQWHYNTQWXDD-ODCIPOBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

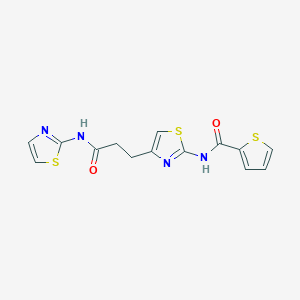
![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)
![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)
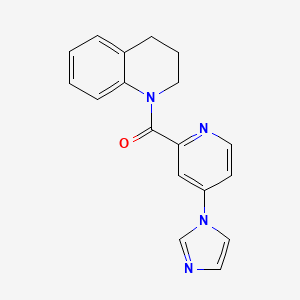
![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)
![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)
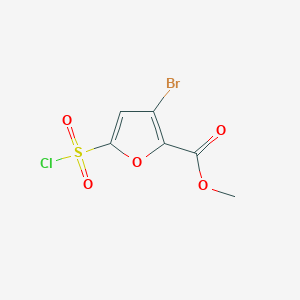
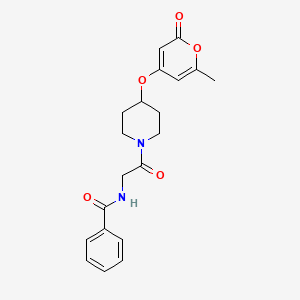

![N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2797977.png)
